N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide
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Overview
Description
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide is a chemical compound with the molecular formula C16H20N4O2 and a molecular weight of 300.3556 . This compound is characterized by the presence of a pyridine ring, a piperazine ring, and a furan ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide typically involves the reaction of 2-pyridinylpiperazine with an appropriate furan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-furamide include other derivatives of pyridine, piperazine, and furan. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
This compound is unique due to its specific combination of pyridine, piperazine, and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGWEOPITPCEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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